molecular formula C5H7NO3S B14261898 2-Cyanoethyl ethenesulfonate CAS No. 149235-72-3

2-Cyanoethyl ethenesulfonate

Cat. No.: B14261898
CAS No.: 149235-72-3
M. Wt: 161.18 g/mol
InChI Key: HNCAELJDFYHXKZ-UHFFFAOYSA-N
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Description

2-Cyanoethyl ethenesulfonate is a chemical reagent of interest in synthetic and polymer chemistry. Compounds featuring the ethenesulfonate group have been investigated in the preparation of monolithic capillary columns for electrochromatography, suggesting a role for this reagent as a monomer or functionalization agent in creating specialized porous polymers . Furthermore, the 2-cyanoethyl moiety is a well-known protecting group in oligonucleotide synthesis via the phosphoramidite method, where it prevents undesirable side reactions at the phosphorus atom during the synthesis cycle . The combination of these functional groups makes this compound a valuable building block for researchers developing new polymeric materials or modifying biomolecules. This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use, or for administration to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

149235-72-3

Molecular Formula

C5H7NO3S

Molecular Weight

161.18 g/mol

IUPAC Name

2-cyanoethyl ethenesulfonate

InChI

InChI=1S/C5H7NO3S/c1-2-10(7,8)9-5-3-4-6/h2H,1,3,5H2

InChI Key

HNCAELJDFYHXKZ-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)OCCC#N

Origin of Product

United States

Synthetic Methodologies for 2 Cyanoethyl Ethenesulfonate

Direct Esterification and Related Approaches

Direct esterification represents a fundamental approach to the synthesis of 2-Cyanoethyl ethenesulfonate (B8298466). This method involves the reaction of ethenesulfonic acid with 2-cyanoethanol (also known as 3-hydroxypropionitrile). The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, which protonates the sulfonic acid, rendering it more susceptible to nucleophilic attack by the hydroxyl group of 2-cyanoethanol. chemguide.co.ukbyjus.comresearchgate.net To drive the equilibrium towards the formation of the ester, the removal of water, a byproduct of the reaction, is crucial. chemguide.co.uk This can be accomplished by azeotropic distillation or the use of a dehydrating agent.

While being a straightforward method, direct esterification of sulfonic acids can be challenging due to the strong acidity of the sulfonic acid and the potential for side reactions, such as polymerization of the vinyl group under acidic conditions. atamanchemicals.comatamanchemicals.com The reaction conditions, including temperature and catalyst concentration, must be carefully controlled to optimize the yield of the desired ester and minimize the formation of byproducts.

Table 1: Key Parameters for Direct Esterification

ParameterDescriptionCommon Conditions
Reactants Ethenesulfonic acid and 2-cyanoethanolEquimolar or slight excess of one reactant
Catalyst Strong acidSulfuric acid, p-toluenesulfonic acid
Solvent A non-reactive solvent that allows for azeotropic removal of waterToluene, benzene
Temperature Elevated temperatures to facilitate the reaction and water removal80-120 °C
Byproduct Removal Continuous removal of waterDean-Stark apparatus

Functionalization of Ethenesulfonic Acid Derivatives

A more common and often more efficient approach to the synthesis of 2-Cyanoethyl ethenesulfonate involves the use of more reactive derivatives of ethenesulfonic acid, such as vinylsulfonyl chloride or 2-chloroethanesulfonyl chloride. nih.govnih.govgoogle.com These methods circumvent the need for strong acid catalysis and often proceed under milder conditions with higher yields.

One prevalent method is the reaction of vinylsulfonyl chloride with 2-cyanoethanol in the presence of a base, typically a tertiary amine like triethylamine (B128534). google.com The base serves to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion. This reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) or diethyl ether, at reduced temperatures to control the exothermic nature of the reaction.

Alternatively, 2-chloroethanesulfonyl chloride can be used as a precursor. nih.govresearchgate.net The reaction with 2-cyanoethanol in the presence of a base initially forms the 2-chloroethylsulfonate ester. Subsequent treatment with a non-nucleophilic base, such as triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), induces an elimination reaction, removing a molecule of hydrogen chloride and forming the desired ethenesulfonate (vinyl sulfonate) moiety. nih.gov This two-step, one-pot procedure is an effective way to introduce the vinylsulfonate group. researchgate.net

Table 2: Synthesis via Ethenesulfonic Acid Derivatives

PrecursorReagentsKey Steps
Vinylsulfonyl chloride2-cyanoethanol, triethylamineDirect sulfonylation of the alcohol
2-chloroethanesulfonyl chloride2-cyanoethanol, triethylamine1. Sulfonylation 2. Base-induced elimination

Michael-Type Addition Reactions for Ethenesulfonate Moiety Formation

The formation of the ethenesulfonate moiety can also be conceptualized through a Michael-type addition reaction. In a retro-synthetic sense, the addition of a suitable nucleophile to an activated acetylene (B1199291) derivative could form the vinylsulfonate backbone. However, a more practical application of Michael addition in this context involves the reaction of a nucleophile with an already formed α,β-unsaturated sulfonyl compound. e-bookshelf.de

While not a direct route to this compound from simple precursors in a single step, the principles of Michael addition are relevant to the reactivity of the final compound and potential side reactions during synthesis. The electron-withdrawing nature of the sulfonyl group makes the β-carbon of the vinyl group susceptible to nucleophilic attack. atamanchemicals.comatamanchemicals.com During synthesis, if strong nucleophiles are present, they could potentially add to the double bond of the newly formed this compound, leading to undesired byproducts.

A plausible, though less common, synthetic strategy could involve the reaction of sodium vinylsulfonate with a suitable electrophile derived from 2-cyanoethanol. evitachem.comnih.govtcichemicals.com For instance, activation of the hydroxyl group of 2-cyanoethanol to a good leaving group, followed by reaction with sodium vinylsulfonate, could theoretically yield the desired ester. However, this approach is generally less favored than the methods described in section 2.2 due to potential complications with the solubility of the sulfonate salt and the reactivity of the activated alcohol.

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The purification of this compound and its synthetic intermediates is critical to obtaining a product of high purity. The choice of purification method depends on the physical properties of the compounds and the nature of the impurities.

For intermediates such as the 2-chloroethylsulfonate ester, which are typically liquids, distillation under reduced pressure can be an effective method of purification. google.com This technique separates compounds based on differences in their boiling points and is particularly useful for removing lower-boiling solvents and unreacted starting materials.

Column chromatography is another powerful purification technique that can be employed for both intermediates and the final product. acs.org Silica (B1680970) gel is a common stationary phase for the purification of moderately polar organic compounds. A suitable solvent system (eluent), typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is chosen to achieve optimal separation of the desired compound from impurities.

Following purification, the identity and purity of this compound are confirmed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the molecular structure, while infrared (IR) spectroscopy can confirm the presence of key functional groups such as the cyano (C≡N), sulfonate (S=O), and vinyl (C=C) groups. Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

Chemical Reactivity and Transformation Mechanisms of 2 Cyanoethyl Ethenesulfonate

Reactivity of the Ethenesulfonate (B8298466) Group

The ethenesulfonate group, characterized by a vinyl moiety directly attached to a sulfonyl center, is a highly reactive electrophilic system. The potent electron-withdrawing nature of the sulfonate ester functionality activates the carbon-carbon double bond, rendering it susceptible to attack by a variety of nucleophiles.

The primary reaction pathway for the vinyl moiety of the ethenesulfonate group is nucleophilic addition. The polarization of the double bond, induced by the adjacent sulfonate, creates an electron-deficient β-carbon, which serves as the principal site for nucleophilic attack. youtube.com This reaction transforms the sp²-hybridized carbons of the vinyl group into an sp³-hybridized alkyl chain. A wide range of nucleophiles, including thiols, amines, and carbanions, can participate in this addition reaction. wikipedia.orgresearchgate.net The general mechanism involves the attack of the nucleophile on the β-carbon, breaking the π-bond and forming a transient carbanion intermediate at the α-carbon, which is subsequently protonated to yield the final addition product.

Table 1: Examples of Nucleophilic Addition to the Ethenesulfonate Moiety
Nucleophile (Nu⁻)ReactantProduct StructureProduct Class
Thiolate (RS⁻)2-Cyanoethyl ethenesulfonateRS-CH₂-CH₂-SO₃-CH₂-CH₂-CNThioether
Amine (R₂NH)This compoundR₂N-CH₂-CH₂-SO₃-CH₂-CH₂-CNSubstituted Aminosulfonate
Enolate (e.g., from Diethyl Malonate)This compound(EtO₂C)₂CH-CH₂-CH₂-SO₃-CH₂-CH₂-CNSubstituted Malonic Ester

The nucleophilic addition to the activated alkene of the ethenesulfonate group is a classic example of a Michael reaction, or conjugate 1,4-addition. adichemistry.comwikipedia.org In this context, the this compound acts as a potent "Michael acceptor." libretexts.orglibretexts.org The strong inductive electron-withdrawing effect of the sulfonate ester group significantly enhances the electrophilicity of the β-carbon, making vinyl sulfonates more reactive than analogous Michael acceptors like vinyl sulfones or acrylates. researchgate.netnih.gov

The reaction proceeds via the addition of a resonance-stabilized carbanion, known as a "Michael donor," to the β-carbon of the ethenesulfonate. adichemistry.comlibretexts.org This thermodynamically controlled process is highly efficient for the formation of new carbon-carbon bonds under mild conditions. adichemistry.comwikipedia.org

Reactivity of the 2-Cyanoethyl Ester Moiety

The 2-cyanoethyl group serves as a labile ester moiety that can be cleaved under specific conditions. Its reactivity is influenced by the presence of the nitrile group, which facilitates certain transformation pathways.

Sulfonate esters can undergo hydrolysis under either acidic or basic conditions to yield the corresponding sulfonic acid and alcohol. nih.gov The reaction with water alone is typically very slow, but it is catalyzed by dilute acids or, more effectively, by alkalis. libretexts.orgchemguide.co.uk Alkaline hydrolysis (saponification) is generally preferred as the reaction is irreversible and proceeds to completion. libretexts.orglibretexts.org The 2-cyanoethyl group, in particular, is known for its sensitivity to mild alkaline conditions, which efficiently cleave the ester linkage. acs.org This lability is a key feature in its use as a protecting group in chemical synthesis.

A characteristic reaction of the 2-cyanoethyl group is its removal via a β-elimination mechanism. nih.gov This reaction is typically initiated by a base, which abstracts the acidic proton on the carbon alpha to the electron-withdrawing nitrile group. nih.govyoutube.com The resulting carbanion then undergoes a concerted elimination, where the C-O bond of the sulfonate ester is cleaved, leading to the formation of acrylonitrile (B1666552) and the sulfonate anion. acs.org This process is a unimolecular (E1cb) or bimolecular (E2) elimination, depending on the specific substrate and reaction conditions. nih.govlibretexts.org The stability of the acrylonitrile by-product provides a strong thermodynamic driving force for this reaction.

Table 2: Cleavage Mechanisms of the 2-Cyanoethyl Ester Moiety
Reaction TypeConditionsKey StepProducts
Alkaline Hydrolysis (Saponification)Aqueous base (e.g., NaOH), HeatNucleophilic attack of OH⁻ on the sulfur atom of the sulfonate ester.Ethenesulfonate salt + 2-Hydroxypropionitrile
β-EliminationNon-aqueous base (e.g., Triethylamine)Abstraction of the proton alpha to the nitrile group.Ethenesulfonate salt + Acrylonitrile

The nitrile group (-C≡N) within the 2-cyanoethyl moiety exhibits its own characteristic set of chemical reactions. The carbon-nitrogen triple bond is polarized, with an electrophilic carbon atom that is susceptible to nucleophilic attack. openstax.orglibretexts.orgfiveable.me

Hydrolysis: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed. chemistrysteps.comwikipedia.org The reaction proceeds through an amide intermediate (propanamide derivative) to ultimately yield a carboxylic acid (propanoic acid derivative) and ammonia (B1221849) or an ammonium (B1175870) salt. openstax.orgwikipedia.org

Reduction: The nitrile group can be reduced to a primary amine. wikipedia.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation, which involves the nucleophilic addition of hydride ions to the nitrile carbon. openstax.orglibretexts.org

Addition of Organometallic Reagents: Grignard reagents (R-MgX) can add to the electrophilic carbon of the nitrile. libretexts.org The initial reaction forms an imine salt, which upon aqueous workup (hydrolysis) yields a ketone. libretexts.org

Table 3: Common Transformations of the Nitrile Group
ReactionReagentsIntermediateFinal Product
HydrolysisH₃O⁺ or OH⁻, H₂O, HeatAmideCarboxylic Acid
Reduction1. LiAlH₄, 2. H₂OImine AnionPrimary Amine
Grignard Reaction1. R-MgX, 2. H₃O⁺Imine SaltKetone

Polymerization Science of 2 Cyanoethyl Ethenesulfonate

Fundamental Polymerization Mechanisms4.1.1. Free Radical Polymerization4.1.1.1. Initiation, Propagation, and Termination Kinetics4.1.1.2. Chain Transfer Reactions and Their Impact on Polymer Structure4.1.2. Anionic Polymerization4.1.2.1. Initiation Pathways by Nucleophilic Species4.1.2.2. Carbanion Propagation and Stabilization

Until dedicated research on the polymerization of 2-Cyanoethyl ethenesulfonate (B8298466) is published, a detailed and authoritative article on this specific topic cannot be written.

Comparison of Radical and Anionic Mechanisms for Sulfonate Monomers

The polymerization of vinyl monomers can generally proceed through different mechanisms, with radical and anionic pathways being the most common for monomers with electron-withdrawing substituents.

Radical Polymerization: This is a versatile method that can be used for a wide range of monomers, including vinyl sulfonate esters and vinyl sulfonic acid. acs.orgresearchgate.netpatsnap.com The process is initiated by a species with an unpaired electron (a free radical), which attacks the vinyl double bond. youtube.com The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. Radical polymerization is generally tolerant to trace impurities and can be performed under less stringent conditions than anionic polymerization. patsnap.com Conventional radical polymerization of vinyl sulfonate esters has been shown to produce polymers, although control over molecular weight and polydispersity can be limited. acs.org For instance, the bulk polymerization of neopentyl ethenesulfonate (NES) with AIBN as an initiator yielded a polymer with a relatively low molecular weight (Mn = 5000 g/mol ) and a broad polydispersity (Mw/Mn = 2.04). acs.org

Anionic Polymerization: This mechanism involves a nucleophilic initiator that adds to the vinyl monomer, creating a propagating carbanion. youtube.com Anionic polymerization is particularly effective for monomers with strong electron-withdrawing groups, as these groups can stabilize the negative charge of the propagating species. patsnap.comyoutube.com The sulfonate group is strongly electron-withdrawing, making vinyl sulfonate monomers, in principle, good candidates for anionic polymerization. This method is highly sensitive to impurities like water or oxygen, which can terminate the reaction, and thus requires strictly controlled, inert reaction conditions. patsnap.com A key advantage of anionic polymerization, when termination reactions are absent, is its "living" nature, which allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures like block copolymers.

Table 1: Comparison of Radical and Anionic Polymerization for Vinyl Sulfonate Monomers

FeatureRadical PolymerizationAnionic Polymerization
Initiator Radical species (e.g., AIBN, Benzoyl Peroxide)Nucleophiles / Lewis Bases (e.g., Alkyllithiums)
Propagating Species Carbon RadicalCarbanion
Monomer Suitability Broad range, including vinyl sulfonates. acs.orgpatsnap.comMonomers with electron-withdrawing groups. patsnap.comyoutube.com
Reaction Conditions Less stringent, tolerant to some impurities. patsnap.comRequires high purity, inert atmosphere, low temperatures. patsnap.com
Control over Polymer Generally poor in conventional methods; good in controlled/living variants.Potentially high (low PDI, predictable Mn) if living. youtube.com
Termination Chain combination or disproportionation is inherent. youtube.comCan be termination-free ("living") in pure systems. youtube.com

Controlled/Living Polymerization Strategies

To overcome the limitations of conventional radical polymerization, several controlled/living radical polymerization (CRP) techniques have been developed. These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, which suppresses termination reactions and allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust CRP method that utilizes a transition-metal complex (commonly copper) as a catalyst to reversibly activate and deactivate the propagating polymer chains. tandfonline.com The process is initiated by an alkyl halide, and the control is achieved through a reversible atom transfer process. ATRP is known for its tolerance to a wide variety of functional groups in monomers, including amides, hydroxyls, and nitriles. cmu.edu

While the ATRP of vinyl sulfonates is not extensively documented, the polymerization of other sulfonate-containing monomers, such as styrenesulfonates, has been successful. tandfonline.com A primary challenge is the potential for the sulfonate group to coordinate with and deactivate the copper catalyst. tandfonline.com This can often be circumvented by protecting the sulfonic acid group as an ester or by carefully selecting ligands and solvents that ensure the stability and activity of the catalyst complex. tandfonline.com Given the successful ATRP of monomers containing nitrile groups (e.g., acrylonitrile) and ester functionalities, it is plausible that 2-cyanoethyl ethenesulfonate could be polymerized via ATRP under optimized conditions. cmu.edu

Table 2: Typical Components in an ATRP System for Functional Monomers

ComponentExample(s)Function
Monomer Styrenes, (Meth)acrylates, Acrylonitrile (B1666552)Polymer building block
Initiator Ethyl 2-bromoisobutyrate, 1-Phenylethyl bromideStarts the polymer chain
Catalyst Copper(I) bromide (CuBr)Activates dormant chains
Ligand Bipyridine (bpy), PMDETASolubilizes and tunes the reactivity of the copper catalyst
Solvent Toluene, Diphenyl ether, DMFDissolves reactants and polymer

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile CRP technique that employs a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. The process involves a degenerative chain transfer mechanism where the propagating radical reversibly adds to the CTA, forming a dormant intermediate that can fragment to release a new radical and a new dormant species.

RAFT has been successfully applied to the polymerization of several vinyl sulfonate esters, demonstrating excellent control over molecular weight and achieving low polydispersities. acs.org A study by Mori et al. investigated the RAFT polymerization of neopentyl ethenesulfonate (NES) and 1-butyl ethenesulfonate (BES) using various CTAs. acs.org Xanthate-type CTAs, specifically O-ethyl-S-(1-methoxycarbonyl)ethyldithiocarbonate, were found to be highly efficient. acs.org The polymerization showed key features of a controlled process: a linear increase in molecular weight with monomer conversion and the ability to produce polymers with narrow polydispersities (Mw/Mn < 1.3). acs.org This success with various sulfonate esters strongly suggests that this compound would also be a viable monomer for RAFT polymerization.

Table 3: RAFT Polymerization of Neopentyl Ethenesulfonate (NES) with a Xanthate CTA *

Time (h)Conversion (%)Mn (GPC)Mw/Mn
2205,6001.25
4389,9001.22
65113,0001.21
86516,5001.21
128120,4001.22

*Data sourced from a study on the polymerization of NES at 100 °C with a xanthate CTA. acs.org Mn = Number-average molecular weight; Mw/Mn = Polydispersity Index.

Nitroxide-Mediated Polymerization (NMP)

NMP is a CRP method that utilizes a stable nitroxide radical to reversibly trap the propagating radical chain, forming a dormant alkoxyamine species. At elevated temperatures, this C-ON bond can undergo homolytic cleavage to regenerate the propagating radical and the nitroxide mediator.

NMP has been effectively used for the polymerization of monomers bearing sulfonyl groups. rsc.org For example, a series of water-soluble styrene (B11656) and acrylate-based monomers containing a sulfonyl(trifluoromethane sulfonyl) imide (STFSI) group were successfully polymerized via NMP in aqueous solution. rsc.org The polymerizations exhibited good control, as evidenced by a linear evolution of molar mass with conversion and relatively low polydispersity values. rsc.org The metal-free nature of NMP is a significant advantage, and its demonstrated compatibility with sulfonyl-containing monomers makes it a promising strategy for the controlled polymerization of this compound.

Table 4: NMP of Sodium 4-styrenesulfonyl(trifluoromethane sulfonyl)imide (NaSTFSI) *

Time (h)Conversion (%)Mn (SEC)Đ (Mw/Mn)
0.53216,5001.31
15527,0001.28
1.57033,5001.26
28238,5001.25
2.59142,0001.24

*Data from a representative NMP conducted in water at 90 °C. rsc.org Mn = Number-average molecular weight; Đ = Dispersity.

Organometallic-Mediated Radical Polymerization (OMRP)

OMRP is a CRP technique based on the reversible homolytic cleavage of a weak bond between a carbon atom of the polymer chain and a transition metal complex. ed.ac.uk This process relies on a reversible termination (RT) mechanism where the organometallic complex acts as a spin-trap for the propagating radical. ed.ac.uk

A variety of transition metals, including cobalt, rhodium, palladium, and iron, have been employed in OMRP systems. ed.ac.uked.ac.uk This method has shown efficacy in controlling the polymerization of a range of functional monomers, including those with polar groups. ed.ac.uk The key to a successful OMRP is tuning the metal-carbon bond strength, often by modifying the ligand sphere around the metal center, to suit the specific monomer being polymerized. ed.ac.uk While specific examples of OMRP for vinyl sulfonates are not prominent, the technique's versatility and tolerance for functional groups suggest it could be a viable, albeit less common, strategy for controlling the polymerization of this compound.

Table 5: Metals Investigated in Organometallic-Mediated Radical Polymerization (OMRP)

MetalCommon Monomers Polymerized
Cobalt (Co) Acrylates, Vinyl Acetate, Acrylonitrile
Rhodium (Rh) Acrylates
Iron (Fe) Acrylates, Styrene
Palladium (Pd) Ethylene, Polar Vinyl Monomers mdpi.com

Copolymerization Studies

Copolymerization is a process where two or more different types of monomers are polymerized together to form a polymer containing multiple types of repeating units. This technique is crucial for tailoring the final properties of the material.

The copolymerization behavior of vinyl sulfonate esters has been investigated. Early work by Overberger et al. explored the radical copolymerization of butyl vinylsulfonate with various comonomers, including styrene, methyl acrylate, and vinyl acetate. acs.org To quantify its reactivity in copolymerization, the Alfrey-Price Q-e values for butyl vinylsulfonate were determined to be Q = 0.021 and e = 0.84. acs.org The 'Q' value reflects the general reactivity of the double bond, while the 'e' value describes its polarity. The low Q value indicates low reactivity due to resonance stabilization, and the positive 'e' value signifies that the vinyl group is electron-poor, which is consistent with the electron-withdrawing nature of the sulfonate group.

More advanced architectures, such as well-defined block copolymers, have been synthesized using controlled radical polymerization. For instance, a poly(N-vinylcarbazole) macro-CTA was used to initiate the RAFT polymerization of neopentyl ethenesulfonate (NES), resulting in a diblock copolymer. acs.orgacs.org Subsequent removal of the neopentyl protecting group yielded an amphiphilic block copolymer containing a hydrophilic poly(lithium vinyl sulfonate) segment. acs.orgacs.org These studies highlight the feasibility of incorporating vinyl sulfonate units into complex polymer structures with tailored functionalities.

Reactivity Ratios and Monomer Sequence Distribution

In copolymerization, reactivity ratios are crucial parameters that describe the tendency of a growing polymer chain ending in one monomer unit to add another unit of the same monomer versus a unit of the comonomer. stanford.edu These ratios, denoted as r₁ and r₂, determine the composition and sequence distribution of the monomer units along the copolymer chain. scielo.org

If r₁ > 1, the growing chain preferentially adds its own monomer.

If r₁ < 1, the growing chain preferentially adds the other comonomer.

If r₁ = 1, the growing chain shows no preference.

If r₁r₂ = 1, the copolymerization is ideal, and the monomer units are randomly incorporated. stanford.edu

If r₁r₂ = 0, the monomers tend to alternate in the copolymer chain. stanford.edu

The monomer sequence distribution, which can be statistical, alternating, blocky, or gradient, is a direct consequence of these reactivity ratios and the monomer feed composition. nih.gov For instance, a random or statistical copolymer results when the reactivity ratios are close to one, indicating a similar reaction rate of a growing chain with either monomer. nih.gov

While the principles of reactivity ratios are well-established, specific experimental values for the copolymerization of this compound with various comonomers are not widely reported in the available scientific literature. The determination of these values would require experimental analysis, typically involving copolymerizing the monomers at different feed ratios to low conversion and analyzing the resulting copolymer composition using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. scielo.org

Table 1: General Interpretation of Reactivity Ratios and Resulting Monomer Sequence

Reactivity Ratio Values Product (r₁r₂) Copolymer Type Monomer Sequence
r₁ > 1 and r₂ > 1 > 1 Blocky Long sequences of each monomer
r₁ ≈ 1 and r₂ ≈ 1 ≈ 1 Ideal Random distribution
r₁ < 1 and r₂ < 1 < 1 Alternating Tendency to alternate
r₁ ≈ 0 and r₂ ≈ 0 ≈ 0 Strongly Alternating -M₁-M₂-M₁-M₂-

This table represents general principles of copolymerization and is not based on specific experimental data for this compound.

Synthesis of Statistical, Block, and Graft Copolymers

The synthesis of various copolymer architectures involving vinyl sulfonate monomers is achievable through modern controlled polymerization techniques.

Statistical Copolymers: These are synthesized by polymerizing two or more monomers together. mdpi.com The distribution of monomer units is statistical, governed by the reactivity ratios. nih.gov For vinyl monomers, this is typically achieved via free radical polymerization, where monomers with similar reactivities are copolymerized to ensure a random incorporation along the chain. nih.govmdpi.com

Block Copolymers: Block copolymers consist of long sequences, or blocks, of one monomer followed by a block of another. fiveable.me They are often synthesized using living polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. fiveable.me Research on other vinyl sulfonate esters, such as neopentyl ethenesulfonate (NES), has demonstrated the feasibility of synthesizing well-defined block copolymers. researchgate.net In a typical process, a macro-chain transfer agent (macro-CTA) of one polymer is used to initiate the polymerization of the second monomer, leading to a block structure. researchgate.net This method allows for precise control over the molecular weight and architecture of the resulting copolymer. researchgate.net

Graft Copolymers: Graft copolymers feature a main polymer backbone with one or more side chains of a different polymer. fiveable.me Synthesis strategies include "grafting from," "grafting to," and "grafting through" methods. fiveable.meresearchgate.net The "grafting from" approach involves initiating the polymerization of the graft chains from active sites along the backbone polymer. fiveable.me The "grafting to" method involves attaching pre-formed polymer chains to the backbone. fiveable.me The "grafting through" technique involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with another monomer to form the backbone. researchgate.net Statistical copolymers containing reactive groups, such as poly(2-chloroethyl vinyl ether), can serve as backbones for creating graft copolymers. mdpi.comnih.gov

Influence of Reaction Conditions on Polymerization Outcomes

The results of a polymerization reaction, including reaction rate, polymer molecular weight, and polydispersity, are highly dependent on the reaction conditions.

Temperature and Solvent Effects

Temperature: Temperature is a critical parameter in polymerization. In radical polymerization, increasing the temperature typically increases the rate of decomposition of the initiator, leading to a higher concentration of radicals and a faster polymerization rate. lew.ro However, higher temperatures can also lead to an increased rate of chain transfer and termination reactions, which can result in a lower average molecular weight of the polymer. lew.ro For certain polymerization systems, lower temperatures have been shown to favor the formation of more polymer. uq.edu.au The optimal temperature is therefore a balance between achieving a desirable reaction rate and obtaining the desired polymer properties.

Solvent: The choice of solvent can significantly impact polymerization. The solvent must be able to dissolve the monomer, the resulting polymer, and the initiator. mdpi.com Beyond solubility, solvents can influence the reaction kinetics through chain transfer reactions. Some solvents are more prone to chain transfer, where the growing polymer radical abstracts an atom from a solvent molecule, terminating the chain and creating a new radical on the solvent. This process can lower the polymer's molecular weight. Furthermore, the solvent can affect the conformation of the growing polymer chain and the reactivity of the radical species. mdpi.com For example, cationic polymerization of 2-chloroethyl vinyl ether has been successfully carried out in a solvent-free (bulk) system using a solid catalyst. orientjchem.org

Role of Initiators and Inhibitors

Initiators: Initiators are substances that start the polymerization process by generating reactive species such as free radicals or ions. For the radical polymerization of vinyl monomers, common initiators include azo compounds and organic peroxides.

Azo Initiators: Azobisisobutyronitrile (AIBN) is a widely used thermal initiator that decomposes upon heating to generate two cyanoisopropyl radicals and nitrogen gas. mdpi.com

Peroxide Initiators: Benzoyl peroxide (BPO) is another common thermal initiator that breaks down to form benzoyloxy radicals. mdpi.com

In controlled radical polymerization techniques like RAFT, a combination of a conventional initiator (like AIBN) and a chain transfer agent (CTA), such as a xanthate or dithiocarbamate, is used. researchgate.netmdpi.com The initiator produces the initial radicals, while the CTA reversibly deactivates the growing polymer chains, allowing for controlled growth and leading to polymers with low polydispersity. researchgate.net Studies on vinyl sulfonate esters have shown that xanthate-type CTAs can be effective for controlling their polymerization. researchgate.net

Inhibitors: Inhibitors are compounds added to monomers to prevent spontaneous or premature polymerization during storage and transport. They work by reacting with and deactivating any free radicals that may form. For radical polymerization of cyano-containing monomers like alkyl 2-cyanoacrylates, which are highly susceptible to anionic polymerization, an anionic inhibitor is often added. mdpi.com Common inhibitors for radical polymerization include stable free radicals like TEMPO or phenolic compounds such as hydroquinone, which scavenge propagating radicals. The inhibitor must be removed or consumed before the desired polymerization can proceed effectively.

Table 2: Compounds Mentioned in the Article

Compound Name
This compound
2-Cyanoethyl vinyl sulfonate
Neopentyl ethenesulfonate
Poly(2-chloroethyl vinyl ether)
Azobisisobutyronitrile (AIBN)
Benzoyl peroxide (BPO)
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)

Applications of 2 Cyanoethyl Ethenesulfonate and Its Polymers in Advanced Materials and Chemical Synthesis

Design and Synthesis of Functional Poly(ethenesulfonates)

The synthesis of functional poly(ethenesulfonates) involves the polymerization of ethenesulfonate (B8298466) monomers, such as allyl ethenesulfonate (AES), often initiated by radical initiators. researchgate.net The polymerization process can be designed to create polymers with specific properties. For instance, the polymerization of AES can result in polymers containing cyclic recurring units. researchgate.net The proportion of these cyclic structures is influenced by the monomer concentration during polymerization. researchgate.net

The general approach to creating functional sulfonated polymers often involves either the polymerization of a monomer that already contains the desired functional groups or the post-polymerization modification of a polymer backbone. For example, sulfonated poly(arylene ether sulfone)s can be synthesized through nucleophilic aromatic substitution polycondensation, followed by a postsulfonation step to introduce the sulfonate groups. researchgate.net Another method involves the cationic addition polymerization of monomers like eugenol, followed by sulfonation to create proton-exchange membranes. nih.gov These strategies allow for the introduction of various functional groups to meet the requirements of specific applications while maintaining the polymer's desirable properties like mechanical strength and resistance to hydrolysis. core.ac.uk

The polymerization of vinyl monomers is a common route to creating the polymer backbone. Depending on the specific monomer and desired polymer characteristics, different polymerization techniques can be employed, including those that are not clearly free-radical or ionic, suggesting a coordination mechanism may be involved. researchgate.net

Role in Hydrophilic Interaction Separations

Hydrophilic Interaction Chromatography (HILIC) is a separation technique used for highly polar compounds that are poorly retained in reversed-phase chromatography. chromatographyonline.comnih.gov The separation is based on the partitioning of solutes between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile (B52724). chromatographyonline.comnih.gov

Polymers containing cyano and sulfonate groups are well-suited for HILIC applications. The polar nature of these functional groups contributes to the formation of a stable aqueous layer, enabling the retention and separation of polar analytes. chromatographyonline.com The sulfonate groups, being strong acids, can provide cation-exchange capabilities, adding a mixed-mode character to the separation mechanism, which can be advantageous for separating charged species. chromatographyonline.comnih.gov

Monolithic Columns for Electrochromatography

Monolithic columns, which consist of a continuous porous polymer or silica (B1680970) rod, are increasingly used in separation science, including capillary electrochromatography (CEC). nih.govresearchgate.net Their structure allows for rapid separations due to enhanced mass transfer. researchgate.net For HILIC-CEC, hydrophilic monoliths are required.

The surface of these monoliths can be functionalized with cyano groups to create a suitable stationary phase for separating polar compounds. nih.gov One synthetic route involves reacting a silica monolith with 3-cyanopropyldimethylchlorosilane. nih.gov An alternative, two-step method involves first reacting the silica with γ-glycidoxypropyltrimethoxysilane and then with 3-hydroxypropionitrile, resulting in a hydrophilic stationary phase with both hydroxyl and cyano groups. nih.gov Such cyano-functionalized monoliths have proven effective in the normal-phase CEC separation of various polar compounds, including carbohydrates, nucleosides, and nucleic acid bases. nih.gov The presence of these polar functional groups helps to generate a stable electroosmotic flow, which is crucial for efficient separation in CEC. nih.gov

Stationary Phase Development

The development of stationary phases for HILIC is an active area of research, with a focus on creating materials with tailored selectivity for specific applications. A variety of polar functional groups are used, including amino, amide, diol, and zwitterionic sulfobetaine (B10348) groups, often bonded to a silica support. nih.gov Cyano-functionalized stationary phases are a key part of this "toolbox" of HILIC columns. nih.gov

The performance of a stationary phase is determined by its ability to interact with analytes through mechanisms like partitioning, ion exchange, and adsorption. chromatographyonline.com In the context of poly(2-cyanoethyl ethenesulfonate), the combination of the cyano group and the sulfonate group offers a unique mixed-mode potential. The cyano group provides hydrophilicity for HILIC-type separations, while the negatively charged sulfonate group can engage in electrostatic interactions. This dual functionality can be exploited to achieve unique selectivities in chromatographic separations. The development process involves not just the synthesis of the polymer but also its immobilization onto a support material, such as silica particles, and subsequent chromatographic evaluation to characterize its performance. nih.gov

Applications in Polymer Electrolytes and Ion-Exchange Materials

The distinct properties of polymers containing both cyanoethyl and sulfonate groups make them promising candidates for use in solid polymer electrolytes (SPEs) for lithium-ion batteries. researchgate.netscribd.com SPEs are sought after as replacements for flammable liquid electrolytes to improve battery safety. researchgate.netscribd.com Two key challenges for SPEs are achieving high ionic conductivity and a high lithium transference number. researchgate.netscribd.com

Polymers functionalized with β-cyanoethyl ether and propanesulfonate ether side chains have been synthesized and investigated for this purpose. researchgate.netscribd.com The polar cyano groups can aid in the dissolution of lithium salts, while the sulfonate groups can facilitate ion transport. An SPE combining these functional groups with lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) has demonstrated an ionic conductivity of 5.4 × 10⁻⁴ S cm⁻¹ and a high electrochemical stability window of 5.3 V. researchgate.net

In the field of ion-exchange materials, the sulfonate group is a well-established functional group. uci.eduionicsystems.com Ion-exchange resins are typically porous polymer beads that can exchange ions with a surrounding solution without changing their physical structure. uci.edu Strong acid cation exchangers are often based on polystyrene functionalized with sulfonate groups. uci.eduionicsystems.com These materials are effective across the entire pH range for exchanging cations. ionicsystems.com While polystyrene is a common backbone, the principles can be applied to other polymers. A material like poly(this compound) could function as a cation exchanger due to its sulfonate groups, with the cyano groups potentially modifying its swelling behavior and selectivity.

Table 1: Performance of a Solid Polymer Electrolyte (SPE) Containing Cyanoethyl and Sulfonate Functionalities

PropertyValue
Ionic Conductivity5.4 × 10⁻⁴ S cm⁻¹
Activation Energy31.6 kJ mol⁻¹
Electrochemical Stability Window5.3 V (vs Li/Li⁺)
Lithium-ion Transference Number0.48
Data derived from research on polymers with β-cyanoethyl ether and propanesulfonate ether side chains mixed with LiTFSI. researchgate.net

General Chemical Modification Strategies

The functional groups of this compound and its corresponding polymer offer avenues for further chemical modification to tailor the material's properties. Chemical modification can be performed on the surface of a polymer material or throughout its bulk. researchgate.net

The sulfonate group is a versatile anchor for various chemical transformations. As a good leaving group, it can participate in nucleophilic substitution reactions, although this is more typical for sulfonate esters like methanesulfonates rather than the sulfonic acid or sulfonate salt form found in the polymer.

The cyano group (-C≡N) can undergo a range of chemical reactions. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents. These transformations would dramatically alter the chemical and physical properties of the polymer, for example, by changing its polarity, charge state, and reactivity. Such "post-modification" techniques are a common strategy for creating novel functional materials from a pre-synthesized polymer backbone. mdpi.com For instance, modifying the surface of a polymer can be used to control its surface energy and wettability. researchgate.net

Table 2: Potential Chemical Modifications of Poly(this compound) Functional Groups

Functional GroupReagent/ConditionResulting Functional GroupPotential Property Change
Cyano (-C≡N)Acid/Base, H₂OCarboxylic Acid (-COOH)Increased hydrophilicity, introduction of negative charge
Cyano (-C≡N)H₂, CatalystPrimary Amine (-CH₂NH₂)Introduction of positive charge (at low pH), increased reactivity
Sulfonate (-SO₃⁻)Strong AcidSulfonic Acid (-SO₃H)Increased acidity, enhanced proton conductivity

Advanced Analytical and Spectroscopic Characterization of 2 Cyanoethyl Ethenesulfonate and Derived Materials

Molecular Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Cyanoethyl ethenesulfonate (B8298466) and materials derived from it.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of 2-Cyanoethyl ethenesulfonate by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethenesulfonate and the 2-cyanoethyl groups. The vinyl protons of the ethenesulfonate moiety typically appear as a complex multiplet system in the downfield region due to their distinct chemical environments and spin-spin coupling. The two methylene (B1212753) groups (-CH₂-) of the 2-cyanoethyl moiety are expected to appear as two separate triplets.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct resonances for the vinyl carbons, the two methylene carbons of the cyanoethyl group, and the nitrile carbon.

³³S NMR Spectroscopy: For sulfonates, ³³S NMR can offer direct insight into the electronic environment of the sulfur atom. Studies on 2-substituted sodium ethanesulfonates have shown that the ³³S chemical shifts are sensitive to the electronic properties of substituents. nih.gov Electron-withdrawing groups, such as the cyanoethyl group, influence the polarization of the S-C and S-O bonds, which in turn affects the sulfur shielding constant. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity
H₂C=CH-¹H5.8 - 6.5Multiplet
-O-CH₂-¹H~4.4Triplet
-CH₂-CN¹H~2.9Triplet
H₂C =CH-¹³C~128
H₂C=C H-¹³C~135
-O-C H₂-¹³C~62
-C H₂-CN¹³C~18
-C N¹³C~117

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be characterized by several key absorption bands.

The most prominent and unambiguous peak would be the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, medium-intensity band around 2250 cm⁻¹. researchgate.net The sulfonate group (-SO₃) gives rise to strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the regions of 1350-1420 cm⁻¹ and 1150-1230 cm⁻¹, respectively. The S-O single bond stretch is expected around 1000 cm⁻¹. Other significant peaks include the C=C stretch of the vinyl group at approximately 1640 cm⁻¹ and the C-H stretching vibrations of the vinyl and alkyl groups just above 3000 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C≡N StretchNitrile~2250Medium, Sharp
C-H Stretch (sp²)Vinyl3050 - 3150Medium
C-H Stretch (sp³)Methylene2850 - 3000Medium
C=C StretchVinyl~1640Medium
S=O Asymmetric StretchSulfonate1350 - 1420Strong
S=O Symmetric StretchSulfonate1150 - 1230Strong
S-O StretchSulfonate~1000Strong

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar, symmetric bonds. spectroscopyonline.com For this compound, the C=C double bond of the vinyl group and the symmetric stretch of the S=O bonds in the sulfonate group are expected to produce strong Raman signals. researchgate.net The nitrile (C≡N) stretch is also Raman active. This technique is highly valuable for studying the polymerization of vinyl monomers, as the disappearance of the C=C stretching band can be monitored to track the reaction progress. unl.pt

Table 3: Expected Key Raman Shifts for this compound

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹) Intensity
C≡N StretchNitrile~2250Medium
C=C StretchVinyl~1640Strong
S=O Symmetric StretchSulfonate1150 - 1230Strong
Aromatic Ring (in derived polymers)Polystyrene~1000Strong

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. msu.edu For a polar molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically employed to generate the intact molecular ion. bris.ac.uk

In positive ion mode, the protonated molecule [M+H]⁺ would be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ could be detected. Fragmentation patterns provide structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the ether bond, leading to fragments corresponding to the 2-cyanoethyl cation or the ethenesulfonate anion, and the loss of neutral molecules like SO₂ or acrylonitrile (B1666552).

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. nih.govresearchgate.net This is crucial for confirming the identity of the compound and distinguishing it from isomers.

Table 4: Predicted Mass Spectrometry Data for this compound (C₅H₇NO₃S)

Ion Formula Calculated m/z (Exact Mass) Ionization Mode
[M+H]⁺C₅H₈NO₃S⁺162.0220ESI/APCI Positive
[M+Na]⁺C₅H₇NNaO₃S⁺184.0039ESI/APCI Positive
[M-H]⁻C₅H₆NO₃S⁻160.0074ESI/APCI Negative

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity.

HPLC is the primary method for the purity analysis of non-volatile, polar compounds like sulfonates. Given the compound's polarity, reversed-phase HPLC is a suitable approach.

A typical method would involve a C18 column with a gradient elution using a mobile phase consisting of water and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net To improve peak shape and retention for the anionic sulfonate, an ion-pairing agent or a buffer (e.g., ammonium (B1175870) acetate) is often added to the mobile phase. researchgate.net Detection can be achieved using a UV detector (as the vinyl group possesses a chromophore) or, for greater specificity and structural information, a mass spectrometer (LC-MS).

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) and higher pressures to achieve significantly faster analysis times and improved resolution compared to conventional HPLC. lcms.cz This is advantageous for high-throughput screening and quality control applications.

Table 5: Example HPLC Method Parameters for Purity Assessment

Parameter Condition
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or Mass Spectrometry (ESI)
Injection Volume 10 µL

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like sulfonate esters, derivatization is often required to increase their volatility for GC analysis. researchgate.net The analysis of sulfonate compounds, which are structurally related to this compound, often involves GC coupled with a mass spectrometer (GC-MS) or a flame ionization detector (FID). nih.govmdpi.com

GC-MS is particularly valuable as it provides not only retention time data for quantification but also mass spectra that aid in the structural elucidation and confirmation of the analyte. nih.govfrontiersin.org For trace analysis of sulfonate impurities, highly sensitive methods using GC coupled to triple quadrupole mass spectrometry (GC-MS/MS) have been developed. The choice of the capillary column is critical for achieving good separation; columns with polar stationary phases are often employed for sulfonate analysis. globalresearchonline.net

Key Research Findings:

Derivatization: For GC analysis of non-volatile sulfonic acids, methylation is a common derivatization technique to form more volatile methyl esters. nih.gov

Detection: GC-MS operating in selected ion monitoring (SIM) mode offers high sensitivity and selectivity, with detection limits reported in the parts-per-million (ppm) range for alkyl sulfonates. mdpi.com

Chromatographic Conditions: Optimized temperature programming of the GC oven is crucial to ensure adequate separation of the analyte from the solvent and other components. mdpi.com For example, a typical program might start at a lower temperature and ramp up to a higher temperature to elute compounds with different boiling points. mdpi.com

Table 1: Illustrative Gas Chromatography (GC) Parameters for Sulfonate Analysis This table presents typical, not compound-specific, parameters.

ParameterTypical ConditionPurpose
Column DB-WAX (polyethylene glycol) or Zebron (5% phenyl, 95% dimethylpolysiloxane)Provides separation based on polarity and boiling point. globalresearchonline.netmdpi.com
Injection Mode SplitlessMaximizes the amount of analyte reaching the column for trace analysis. mdpi.com
Carrier Gas Helium or NitrogenTransports the sample through the column. globalresearchonline.netmdpi.com
Oven Program Initial temp 60-140°C, ramp to 260-285°CSeparates compounds based on their volatility. frontiersin.orgmdpi.com
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)Provides identification (MS) and quantification (FID/MS). mdpi.com

Polymer Characterization Techniques

Characterizing polymers derived from this compound involves determining their molecular weight, molecular weight distribution, and behavior in solution. These properties are critical as they directly influence the material's physical and mechanical characteristics.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. wikipedia.orgslideshare.net The technique separates polymer molecules based on their hydrodynamic volume in solution. paint.org Larger molecules elute first, followed by smaller molecules that can penetrate the pores of the column's packing material. paint.orginfinitalab.com

The analysis of polyelectrolytes, such as polymers containing sulfonate groups, presents unique challenges. Unwanted interactions between the ionic groups on the polymer and the stationary phase of the column can lead to inaccurate molecular weight determinations. nih.gov These "non-SEC" effects can be minimized by carefully selecting the mobile phase, often requiring the addition of an electrolyte or an organic modifier, and by controlling the column temperature. nih.govnih.gov

Key Research Findings:

Mobile Phase: For aqueous SEC of sulfonated polyelectrolytes like sodium polystyrene sulfonate (NaPSS), adding an electrolyte to the eluent suppresses ionic interactions. nih.gov Organic modifiers such as acetonitrile or tetrahydrofuran (B95107) can help reduce hydrophobic interactions. nih.gov

Stationary Phase: Medium polarity and polar stationary phases, such as cyanopropyl- and diol-modified silica (B1680970), have shown good performance for analyzing polyelectrolytes by a near-ideal SEC mechanism. nih.govnih.gov

Calibration: A calibration curve is created using polymer standards of known molecular weights to relate elution time to molecular weight. shimadzu.comyoutube.com The results yield important parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net

Table 2: GPC/SEC Parameters for Polyelectrolyte Analysis This table presents typical, not compound-specific, parameters.

ParameterTypical ConditionPurpose
Columns Series of columns with different pore sizes (e.g., Styragel)Separates a wide range of molecular sizes. warwick.ac.uk
Mobile Phase Aqueous buffer with added salt (e.g., NaNO₃, NaCl) and/or organic modifier (e.g., acetonitrile)Minimizes non-SEC interactions (ionic, hydrophobic). nih.govnih.gov
Detector Refractive Index (RI) DetectorUniversal detector for polymers, sensitive to concentration. youtube.com
Standards Polystyrene sulfonate or other water-soluble polymer standardsCreates a calibration curve to determine molecular weights of unknown samples. lcms.cz
Calculated Values Mn, Mw, PDI (Mw/Mn)Provides average molecular weights and the breadth of the molecular weight distribution. researchgate.net

Light scattering is an absolute technique for determining the molecular weight of polymers without the need for column calibration with standards. brookhaveninstruments.com When coupled with an SEC system (SEC-MALS), it provides a powerful tool for polymer characterization. rsc.orgmalvernpanalytical.com A MALS detector measures the intensity of light scattered by the polymer molecules at multiple angles as they elute from the SEC column. malvernpanalytical.comwikipedia.org

This multi-angle data allows for the simultaneous determination of the absolute weight-average molecular weight (Mw) and the radius of gyration (Rg), which is a measure of the polymer's size in solution. brookhaveninstruments.commalvernpanalytical.com For polyelectrolytes, long-range electrostatic interactions can complicate analysis, but these can be screened by using a high-salt mobile phase, enabling accurate measurements. brookhaveninstruments.com

Key Research Findings:

Absolute Molecular Weight: SEC-MALS is considered an absolute method because it directly measures molecular weight from the scattered light intensity and concentration, based on the Debye plot, without relying on elution time calibration. malvernpanalytical.com

Conformation Analysis: By plotting the radius of gyration against molecular weight (a conformation plot), structural differences between samples can be investigated. malvernpanalytical.com This is valuable for studying polymer branching.

Application to Polyelectrolytes: Static light scattering is highly useful for studying synthetic polyelectrolytes. Recognizing that long-range electrostatics can be screened by high-salt conditions is key to obtaining meaningful results. brookhaveninstruments.com

Table 3: Typical Data Obtained from SEC-MALS Analysis

ParameterDescriptionSignificance
Weight-Average Molecular Weight (Mw) The absolute average molecular weight, heavily influenced by larger molecules.A fundamental property related to many physical characteristics of the polymer. malvernpanalytical.com
Radius of Gyration (Rg) The root-mean-square distance of the polymer's components from its center of mass.Provides information about the size and shape (conformation) of the polymer in solution. malvernpanalytical.com Applicable to molecules with a radius >10-15 nm. malvernpanalytical.com
Polydispersity Index (PDI) Calculated by combining MALS data with concentration data (Mn from GPC).Indicates the breadth of the molecular weight distribution.

Surface and Bulk Material Characterization

The surface properties of materials derived from this compound are critical for applications such as coatings, membranes, and biomaterials. Techniques that can probe the elemental and molecular composition of the outermost few nanometers are therefore essential.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material's surface. nih.govrockymountainlabs.com The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, and from this, their binding energy can be calculated, which is characteristic of a specific element and its chemical environment. acs.org

For materials containing sulfonate groups, XPS is ideal for confirming the presence and chemical state of sulfur and oxygen. acs.orgresearchgate.net High-resolution scans of the S 2p and O 1s regions can distinguish the sulfonate group (-SO₃H) from other sulfur- or oxygen-containing species. researchgate.netresearchgate.net

Key Research Findings:

Elemental Confirmation: XPS survey scans can confirm the presence of carbon, oxygen, and sulfur, the key elements in a sulfonated polymer. researchgate.net

Chemical State Analysis: The S 2p photoelectron peak for the sulfonate group typically appears at a binding energy of around 167-169 eV, confirming the high oxidation state of sulfur. researchgate.netresearchgate.net

Surface Composition: XPS provides quantitative atomic concentrations of the elements on the surface, which is useful for evaluating the effectiveness of surface modification or sulfonation processes. nih.govrockymountainlabs.com

Table 4: Typical Binding Energies in XPS for Sulfonated Polymers

Element/RegionTypical Binding Energy (eV)Assignment
C 1s ~285.0Aliphatic/Aromatic Carbon (C-C, C-H)
O 1s ~531-533Oxygen in Sulfonate Group (S=O)
S 2p ~167-169Sulfur in Sulfonate Group (-SO₃H) researchgate.net

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive analytical technique that provides detailed elemental and molecular information from the outermost 1-2 nanometers of a surface. pnnl.govlucideon.comphi.com The technique involves bombarding the sample surface with a pulsed primary ion beam, which causes the ejection of secondary ions. carleton.edu These secondary ions are accelerated into a "time-of-flight" mass analyzer, where their mass-to-charge ratio is determined with high accuracy based on their flight time to the detector. phi.comcarleton.edu

ToF-SIMS is complementary to XPS. While XPS provides information on elemental composition and chemical state, ToF-SIMS provides detailed molecular information by identifying molecular fragments desorbed from the surface. nih.gov This allows for the identification of the polymer's repeat unit, end groups, and any surface contaminants with very high sensitivity (ppm range). pnnl.govlucideon.com

Key Research Findings:

Molecular Information: ToF-SIMS spectra contain peaks corresponding to characteristic fragments of the polymer structure, confirming the presence of the sulfonated material on the surface. nih.gov

High Surface Sensitivity: The technique analyzes only the top one or two atomic layers, making it ideal for studying surface modification, contamination, and the orientation of molecules at the surface. phi.comnih.gov

Chemical Imaging: ToF-SIMS can be used to generate high-resolution chemical maps of a surface, showing the spatial distribution of different chemical species. pnnl.govphi.com

Table 5: Capabilities of ToF-SIMS for Material Characterization

CapabilityDescriptionApplication
Surface Spectroscopy Provides high-resolution mass spectra of the outermost surface layer.Identification of molecular structure, surface additives, and contaminants. pnnl.gov
Chemical Imaging Generates maps of the lateral distribution of elements and molecular fragments.Assessing surface homogeneity and identifying domains of different chemistry. phi.com
Depth Profiling Sequentially sputters away the surface to analyze the composition as a function of depth.Characterizing thin films and layered structures. pnnl.govphi.com
High Mass Resolution Can distinguish between ions with very similar nominal masses.Unambiguous identification of molecular fragments. carleton.edu

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful analytical techniques for visualizing the micro and nanoscale structure of materials. In the characterization of materials derived from this compound, such as its polymeric forms, these microscopy methods provide critical insights into morphology and structure. pressbooks.pubnih.gov

Scanning Electron Microscopy (SEM) utilizes a focused beam of electrons to scan the surface of a specimen, generating detailed three-dimensional images of its topography. azom.comlibretexts.org For polymers of this compound, SEM analysis is invaluable for examining surface features, morphology, and composition at the micro and nanoscale. pressbooks.pub This technique can reveal the effects of different polymerization conditions or processing methods on the final material. For instance, SEM could be employed to characterize the surface of a poly(this compound) film, identifying features such as pores, cracks, or the texture of the surface. nih.gov In the case of particulate materials, SEM would provide clear information on particle size, shape, and distribution. azom.com

Transmission Electron Microscopy (TEM) , in contrast, passes a beam of electrons through an ultra-thin specimen to form an image. usu.edu This allows for the investigation of the internal structure of a material with extremely high resolution, potentially down to the atomic level. nih.govnih.gov For materials derived from this compound, TEM would be the preferred method to study the internal nanostructure. nih.gov If, for example, nanoparticles or other additives were incorporated into a poly(this compound) matrix to form a composite, TEM would be essential for visualizing the size, shape, and dispersion of these components within the polymer. mdpi.com This is crucial for understanding how additives might influence the material's properties. Cryo-TEM, a specialized version of the technique, could be used to image the material in a vitrified, hydrated state, preserving its native structure. nih.gov

TechniqueInformation ObtainedApplication to this compound Derived Materials
SEM Surface topography, morphology, composition. pressbooks.pubVisualize surface of films, analyze particle size and shape.
TEM Internal nanostructure, morphology of components. nih.govExamine dispersion of additives in a polymer matrix, view internal structure of nanoparticles.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale. nih.gov It functions by scanning a sharp tip, located at the end of a cantilever, across the sample surface. By monitoring the deflection of the cantilever, a three-dimensional map of the surface can be generated. nih.gov

For materials derived from this compound, such as thin films, AFM offers a means to characterize surface morphology with exceptional detail. researchgate.net The analysis would provide quantitative data on surface roughness, an important parameter for applications where surface finish is critical. nih.gov AFM can also identify and characterize nanoscale features that would be invisible to other microscopy techniques.

Beyond topography, AFM can operate in various modes to probe other surface properties. For instance, it can map variations in local mechanical properties, such as stiffness and adhesion, across a polymer surface. researchgate.net This capability would allow for the identification of distinct phases or domains within a poly(this compound) blend or copolymer. Such information is vital for understanding structure-property relationships in these materials. mdpi.com

Parameter MeasuredSignificance for this compound Films
Surface Topography Provides a 3D map of the surface at the nanoscale.
Roughness Quantifies the smoothness or texture of the film surface.
Phase Imaging Maps variations in material properties like adhesion and stiffness.

X-Ray Diffraction (XRD) for Crystalline Structure

X-Ray Diffraction (XRD) is a primary analytical technique used to determine the atomic and molecular structure of a crystal. The technique relies on the constructive interference of monochromatic X-rays and a crystalline sample. The resulting diffraction pattern is unique to the crystal structure of the material.

In the context of this compound, if the monomer itself is crystalline, single-crystal XRD could be used to determine its precise molecular structure, bond lengths, and bond angles. researchgate.net

For polymeric materials derived from this compound, XRD is used to assess the degree of crystallinity. researchgate.net Polymers can exist in amorphous, semi-crystalline, or crystalline states. An XRD pattern of a completely amorphous polymer would show a broad, diffuse halo, indicating a lack of long-range atomic order. In contrast, a semi-crystalline sample of poly(this compound) would exhibit both the broad amorphous halo and sharp diffraction peaks. The sharp peaks arise from the ordered, crystalline regions within the polymer. The position and intensity of these peaks can provide information about the crystal lattice structure of the polymer. The relative areas of the crystalline peaks and the amorphous halo can be used to quantify the percent crystallinity, a key parameter that strongly influences the mechanical and thermal properties of the polymer.

Thermal Analysis

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a crucial technique for determining the thermal stability and compositional properties of materials. marquette.edu

When applied to a polymer of this compound, TGA provides a wealth of information about its thermal degradation behavior. The resulting TGA curve plots the percentage of remaining mass against temperature. From this curve, several key parameters can be determined:

Onset of Decomposition: The temperature at which the material begins to lose mass, indicating the start of thermal degradation.

Degradation Profile: The TGA curve reveals whether the degradation occurs in a single step or multiple steps, which can provide insights into the degradation mechanism.

Char Yield: The amount of residual mass left at the end of the experiment, which indicates the material's tendency to form a protective char layer upon heating. marquette.edu

The analysis can be conducted under an inert atmosphere (e.g., nitrogen) to study pyrolysis or under an oxidative atmosphere (e.g., air) to study thermo-oxidative stability. marquette.edu Comparing the degradation profiles under different atmospheres can further elucidate the decomposition pathways.

TGA Output DataInterpretation for Poly(this compound)
Onset Temperature Indicates the upper temperature limit for the material's use.
Mass Loss (%) Quantifies the amount of volatile products released during degradation.
Residue (%) at High Temp. Measures the char yield, relevant for flame retardancy. marquette.edu

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.govnih.gov DSC is used to detect and quantify physical and chemical changes that involve a change in heat flow, such as phase transitions. hu-berlin.de

For a polymer derived from this compound, DSC is essential for characterizing its thermal transitions. researchgate.net A typical DSC thermogram plots heat flow versus temperature, and various transitions appear as peaks or shifts in the baseline:

Glass Transition Temperature (Tg): An amorphous polymer will exhibit a step-like change in the baseline of the DSC curve. hu-berlin.de This corresponds to the Tg, the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a critical parameter for determining the processing and application temperatures of the material. researchgate.net

Crystallization Temperature (Tc): If the polymer is cooled from a molten state, an exothermic peak may be observed. This peak corresponds to the Tc, the temperature at which the polymer chains organize into ordered crystalline structures. researchgate.net

Melting Temperature (Tm): Upon heating a semi-crystalline polymer, an endothermic peak is observed, which corresponds to the Tm. nih.gov This is the temperature at which the crystalline domains melt and the material becomes a disordered liquid. The area under the melting peak is proportional to the enthalpy of fusion, which can be used to estimate the degree of crystallinity. researchgate.net

These thermal transitions are fundamental properties that dictate the behavior and potential applications of polymeric materials derived from this compound.

Thermal TransitionAppearance on DSC CurveSignificance
Glass Transition (Tg) Step change in baseline. hu-berlin.deTransition from glassy to rubbery state; defines material's use temperature.
Crystallization (Tc) Exothermic peak (on cooling).Temperature of crystal formation from the melt.
Melting (Tm) Endothermic peak (on heating).Transition from crystalline solid to liquid; indicates thermal stability.

Theoretical and Computational Chemistry Studies on 2 Cyanoethyl Ethenesulfonate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), would be employed to investigate the electronic structure of 2-Cyanoethyl ethenesulfonate (B8298466). These calculations could determine key properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP) map.

The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A smaller gap typically suggests higher reactivity. From these fundamental energy values, reactivity descriptors could be calculated, as shown in the hypothetical table below.

Hypothetical Electronic Properties of 2-Cyanoethyl Ethenesulfonate

Parameter Description Hypothetical Value
EHOMO Energy of the Highest Occupied Molecular Orbital -7.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.2 eV
Energy Gap (ΔE) LUMO - HOMO Energy 6.3 eV
Ionization Potential (I) -EHOMO 7.5 eV
Electron Affinity (A) -ELUMO 1.2 eV
Electronegativity (χ) (I + A) / 2 4.35 eV
Chemical Hardness (η) (I - A) / 2 3.15 eV
Global Electrophilicity (ω) χ² / (2η) 3.01 eV

Note: This table contains hypothetical data for illustrative purposes only, as specific research findings are unavailable.

These parameters would help predict how this compound might interact with other reagents, identifying potential sites for nucleophilic or electrophilic attack.

Molecular Modeling and Dynamics Simulations for Polymer Conformation and Interactions

For the polymer, poly(this compound), molecular dynamics (MD) simulations would be the primary tool for investigation. MD simulations model the physical movements of atoms and molecules over time, providing a view of the polymer's dynamic behavior.

These simulations could predict the most stable conformations of the polymer chain in various environments (e.g., in a vacuum or in different solvents). Key structural parameters such as the radius of gyration, end-to-end distance, and radial distribution functions would be calculated to characterize the polymer's size, shape, and packing. By simulating the polymer in the presence of other molecules or surfaces, researchers could study intermolecular interactions, which are crucial for understanding the material's bulk properties.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data. Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra, which relate to electronic transitions within the molecule.

For vibrational spectroscopy, calculations can determine the frequencies and intensities of infrared (IR) and Raman spectra. These computed spectra can be compared with experimental results to confirm the molecular structure and assign specific vibrational modes to different functional groups within this compound. Similarly, nuclear magnetic resonance (NMR) chemical shifts (e.g., for ¹H and ¹³C) can be calculated to aid in the structural elucidation of the molecule and its derivatives.

Hypothetical Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
C≡N Stretching 2250
S=O Asymmetric Stretching 1350
S=O Symmetric Stretching 1175
C=C Stretching 1640

Note: This table contains hypothetical data for illustrative purposes only.

Reaction Pathway Analysis and Transition State Theory

To understand the mechanisms of reactions involving this compound, such as its synthesis or polymerization, computational chemists would perform reaction pathway analysis. This involves mapping the potential energy surface of the reaction.

Using quantum chemical methods, the structures and energies of reactants, products, intermediates, and, crucially, transition states can be calculated. A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed.

According to Transition State Theory (TST), the rate of a reaction is determined by the concentration of the activated complex (the species at the transition state) and the frequency at which it converts to the product. By calculating the Gibbs free energy of activation (ΔG‡), which is the difference in energy between the reactants and the transition state, the reaction rate constant can be estimated. This analysis provides fundamental insights into the reaction kinetics and helps identify the most favorable reaction mechanism.

Emerging Research Directions and Future Outlook

Development of Novel Functional Materials with Tailored Properties

The vinyl group in 2-Cyanoethyl ethenesulfonate (B8298466) allows it to be readily polymerized or copolymerized, opening avenues for the creation of novel functional polymers with properties that can be precisely tailored for specific applications. Research in this area is focused on harnessing the combined effects of the cyano and sulfonate functionalities.

The cyanoethyl group is known to impart a high dielectric constant and specific reactivity, while the sulfonate group provides hydrophilicity, ionic conductivity, and sites for ion exchange. ontosight.ai The polymerization of 2-Cyanoethyl ethenesulfonate could lead to materials with a unique combination of these characteristics. For instance, copolymers incorporating this monomer could be designed as advanced hydrogels. mdpi.comresearchgate.net These hydrogels could exhibit "smart" behavior, responding to external stimuli such as pH, ionic strength, or temperature, making them suitable for applications in controlled-release systems for agriculture or medicine. mdpi.com

Furthermore, the properties of polymers derived from this compound can be fine-tuned by adjusting the monomer ratios in copolymers. ontosight.ai This allows for the development of materials with a specific balance of properties, such as:

Specialty Coatings and Adhesives: The polar cyano group can enhance adhesion and chemical resistance. polysciences.comgoogle.com

Membranes for Separation: The ionic sulfonate groups can be used to create ion-exchange membranes with tailored permeability and selectivity.

Biocompatible Materials: Polymers containing these functional groups are being explored for biomedical applications, including tissue engineering and drug delivery systems. ontosight.ai

The potential properties and applications of polymers derived from this monomer are summarized below.

Property Contribution from MonomerPotential Polymer Application
Cyanoethyl Group: High Polarity, High Dielectric Constant, Adhesion PromotionHigh-Frequency Capacitors, Specialty Adhesives, Functional Coatings
Ethenesulfonate Group: Hydrophilicity, Ionic Conductivity, Anionic SitesHydrogels, Ion-Exchange Resins, Solid Polymer Electrolytes, Separation Membranes
Combined Functionality: Stimuli-Responsiveness, Tunable Solubility"Smart" Materials, Controlled-Release Systems, Biocompatible Scaffolds

Applications in Energy Storage and Conversion Devices

A significant and promising area of future research for this compound is in the field of electrochemical energy storage, particularly as an electrolyte additive for high-performance batteries. researchgate.net The performance and safety of lithium-ion batteries are critically dependent on the stability of the interfaces between the electrodes and the electrolyte. nih.gov

Research has shown that organic compounds containing cyano functional groups can act as effective electrolyte additives. rsc.org The powerful electron-withdrawing nature of the cyano group allows it to be preferentially reduced at the cathode surface, forming a stable and uniform protective layer known as the cathode-electrolyte interphase (CEI). rsc.orgrsc.org This CEI layer can suppress detrimental side reactions between the electrolyte and high-voltage cathodes (like LiNiMnCoO2, or NMC), prevent the dissolution of transition metals, and reduce impedance rise, thereby extending the cycle life of the battery. rsc.orgmdpi.com

Simultaneously, sulfonate groups are known to interact with lithium ions (Li+) and can be incorporated into polymer electrolytes to facilitate ion transport. osti.govcapes.gov.br Therefore, this compound is a candidate for a dual-function electrolyte additive where:

The cyano group stabilizes the cathode surface through the formation of a robust CEI. rsc.org

The sulfonate group potentially improves Li+ mobility and conductivity within the electrolyte. capes.gov.brresearchgate.net

This dual functionality could be particularly advantageous in high-energy-density lithium metal batteries, where stabilizing both the anode and the cathode is crucial. nih.gov Additionally, sulfonated organic molecules are being investigated for aqueous redox flow batteries, where they enhance the solubility and stability of the active species, suggesting another potential application for derivatives of this compound. mdpi.com

Green Chemistry Approaches to Synthesis and Polymerization

Modern chemical manufacturing places a strong emphasis on sustainability, and the future development of this compound will likely be guided by the principles of green chemistry.

Recent advancements in organic synthesis have led to more environmentally benign methods for producing vinyl sulfonates. rsc.orgorganic-chemistry.org Traditional methods often require harsh conditions or transition-metal catalysts. In contrast, new green approaches include:

Electrochemical Synthesis: Using electricity to drive the reaction, which minimizes reagent waste. figshare.comacs.org

Visible-Light-Induced Reactions: Employing light as a clean energy source to initiate the synthesis, often without the need for photocatalysts or oxidants. organic-chemistry.org

Transition-Metal-Free Coupling: Developing reactions that avoid heavy metal catalysts, reducing toxicity and purification costs. rsc.org

These methods are characterized by high efficiency, operational simplicity, and high atom economy, making them ideal for the sustainable production of this compound. figshare.comacs.org

For polymerization, aqueous Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization represents a powerful green chemistry technique. acs.orgnih.gov RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and complex architectures directly in water, eliminating the need for volatile organic solvents. nih.govrsc.org As this compound is expected to be water-soluble due to its sulfonate group, aqueous RAFT is an ideal method for producing well-defined homopolymers and block copolymers for the applications described above. researchgate.net

Integration into Advanced Chemical Processes

Beyond its use as a monomer or electrolyte additive, this compound holds potential as a versatile building block for integration into more complex, advanced chemical processes. Vinyl sulfonates are recognized as valuable reactive intermediates in organic synthesis, capable of participating in a variety of cross-coupling reactions. researchgate.neteurjchem.com

One key area is in the development of advanced separation media. monash.edunjit.edu Functional polymers are the cornerstone of modern chromatographic techniques. taylorfrancis.comrun.edu.ng By polymerizing this compound onto a solid support, it is possible to create a novel stationary phase for high-performance liquid chromatography (HPLC). The presence of both polar cyano and ionic sulfonate groups would offer unique selectivity, enabling the separation of complex mixtures of polar and ionic analytes that are challenging to resolve with conventional stationary phases.

Furthermore, the vinyl group of this compound is a reactive handle that allows for its incorporation into larger, more complex molecules. researchgate.net This makes it a useful intermediate for the synthesis of specialty chemicals and pharmaceutical derivatives where the introduction of both a cyanoethyl moiety and a sulfonate moiety is desired. figshare.comeurjchem.com This dual functionality could be leveraged to modify the solubility, bioavailability, or binding properties of biologically active compounds.

Q & A

Q. What are the critical safety considerations when handling 2-Cyanoethyl ethenesulfonate in laboratory experiments?

Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, due to the compound’s potential toxicity via inhalation, skin contact, or ingestion. Work should be conducted in a fume hood to minimize vapor exposure. In case of spills, use inert absorbents (e.g., vermiculite) and dispose of waste as hazardous material. Emergency protocols should include immediate rinsing of affected areas with water and medical consultation for persistent symptoms .

Q. How can researchers design a comprehensive literature review strategy for this compound?

Q. What are the foundational methods for synthesizing this compound, and what are common pitfalls?

The compound is typically synthesized via sulfonation of cyanoethyl precursors under controlled anhydrous conditions. Key steps include:

  • Reagent purity : Ensure solvents (e.g., dichloromethane) are dry to prevent side reactions.
  • Temperature control : Maintain reactions at 0–5°C to avoid exothermic decomposition.
  • Purification : Use column chromatography with silica gel and low-polarity eluents. Common pitfalls include incomplete removal of by-products (e.g., unreacted sulfonyl chlorides), detectable via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics for this compound-mediated polymerizations?

Discrepancies may arise from variations in catalyst concentration, solvent polarity, or temperature. To address this:

  • Replicate studies : Reproduce experiments under identical conditions (e.g., 25°C, dimethylformamide solvent).
  • Control variables : Isolate factors like moisture content using Karl Fischer titration.
  • Statistical analysis : Apply ANOVA to compare yield distributions across studies. Document methodological deviations and validate results using high-precision instruments (e.g., HPLC for purity analysis) .

Q. What advanced spectroscopic techniques are optimal for probing this compound’s stability under acidic conditions?

  • NMR spectroscopy : Monitor proton shifts in D₂O to detect hydrolysis products (e.g., sulfonic acid derivatives).
  • FTIR analysis : Track the disappearance of the sulfonate ester peak (~1180 cm⁻¹) over time.
  • X-ray crystallography : Resolve structural changes in single crystals exposed to HCl vapors. Calibrate instruments with stable internal standards (e.g., sodium trimethylsilylpropanesulfonate) and validate findings against computational models (DFT calculations) .

Q. How should researchers design experiments to assess the ecological toxicity of this compound degradation products?

  • Model organisms : Use Daphnia magna (water flea) for acute toxicity assays (LC₅₀ determination).
  • Degradation simulation : Expose the compound to UV light or microbial consortia in bioreactors.
  • Analytical methods : Employ LC-MS to identify metabolites and quantify bioaccumulation factors. Include negative controls (untreated samples) and adhere to ethical guidelines for ecotoxicological testing .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing variability in this compound’s catalytic efficiency?

  • Regression analysis : Correlate catalyst loading (%) with reaction rate constants.
  • Error propagation : Calculate uncertainty intervals for yield data using Monte Carlo simulations.
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points. Use software like R or Python’s SciPy for reproducibility and transparent reporting .

Q. How can researchers ensure ethical rigor in studies involving this compound’s biomedical applications?

  • Institutional Review Board (IRB) approval : Required for any human cell line testing.
  • Data transparency : Share raw datasets via repositories like Figshare.
  • Conflict of interest disclosure : Declare funding sources and patent affiliations. Reference ethical frameworks such as the Declaration of Helsinki for preclinical studies .

Tables for Key Data Comparison

Parameter Optimal Range Analytical Method Reference
Reaction Temperature0–5°CThermocouple monitoring
Purity Threshold≥98%HPLC (C18 column, 254 nm)
Acute Toxicity (LC₅₀)12–15 mg/L (Daphnia magna)OECD Test Guideline 202

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.